molecular formula C10H13ClN2S B13566463 2-Chloro-6-(isopropylthio)benzimidamide

2-Chloro-6-(isopropylthio)benzimidamide

Cat. No.: B13566463
M. Wt: 228.74 g/mol
InChI Key: ZOGBGBDYSXHOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organochlorine and Organosulfur Chemistry

2-Chloro-6-(isopropylthio)benzimidamide is both an organochlorine and an organosulfur compound. Organochlorine compounds, characterized by at least one carbon-chlorine bond, are a diverse class of molecules with a wide range of applications, from pharmaceuticals to materials science. The presence of a chlorine atom can significantly influence a molecule's physical, chemical, and biological properties, including its reactivity and lipophilicity.

Similarly, organosulfur compounds, which contain a carbon-sulfur bond, are of immense importance in chemistry and biology. Sulfur's ability to exist in various oxidation states and to form a variety of functional groups contributes to the diverse roles of these compounds in biological systems and their utility as synthetic intermediates. The thioether linkage (isopropylthio group) in this compound is a common feature in many biologically active molecules.

Significance of the Benzimidamide Moiety in Advanced Organic Synthesis and Chemical Biology

The benzimidamide functional group, a derivative of a benzamidine (B55565), is a critical component of this compound. Benzimidazoles and their related structures, such as benzimidamides, are considered "privileged scaffolds" in medicinal chemistry. mdpi.com This is due to their ability to interact with a wide range of biological targets, including enzymes and receptors. mdpi.com

The benzimidazole (B57391) ring system is a key structural component in numerous FDA-approved drugs. mdpi.com Its derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The benzimidamide moiety serves as a versatile building block in the synthesis of more complex heterocyclic systems and is often explored in the design of new therapeutic agents. mdpi.comresearchgate.net

Historical Perspective on Imidamide Derivatives and Their Research Trajectories

The study of imidamide derivatives has a rich history in organic chemistry. Early research focused on their synthesis and fundamental reactivity. Over time, the focus has shifted towards exploring their potential in various applications, particularly in medicinal chemistry. The development of new synthetic methodologies has allowed for the creation of a vast library of imidamide derivatives with diverse substitution patterns.

Research has demonstrated that modifications to the imidamide scaffold can lead to significant changes in biological activity. nih.gov This has fueled ongoing efforts to synthesize and evaluate new imidamide-containing compounds for a range of therapeutic targets. nih.gov The investigation of functionalized benzimidamides, in particular, remains an active area of research due to their proven track record in drug discovery. researchgate.netnih.gov

Overview of Current Research Gaps and Motivations for Investigating this compound

A comprehensive review of publicly available scientific literature and patent databases reveals a significant research gap concerning the specific compound this compound. While the individual components of the molecule—the organochlorine, organosulfur, and benzimidamide moieties—are well-studied in other contexts, there is a notable absence of published research detailing the synthesis, properties, or biological evaluation of this particular combination.

The motivation for investigating this compound likely stems from the potential for synergistic or novel properties arising from the unique arrangement of its functional groups. The combination of a halogenated aromatic ring, a thioether linkage, and a benzimidamide core presents an intriguing target for discovery research. It is plausible that this compound is a novel synthetic target, an intermediate in a larger synthetic pathway, or a compound whose research data has not yet been made publicly available. The lack of information itself serves as a motivation for future research to characterize this molecule and explore its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2S

Molecular Weight

228.74 g/mol

IUPAC Name

2-chloro-6-propan-2-ylsulfanylbenzenecarboximidamide

InChI

InChI=1S/C10H13ClN2S/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H3,12,13)

InChI Key

ZOGBGBDYSXHOPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)C(=N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 6 Isopropylthio Benzimidamide and Its Analogues

Strategic Retrosynthesis and Precursor Selection for Benzimidamide Scaffolds

A logical retrosynthetic analysis of 2-Chloro-6-(isopropylthio)benzimidamide identifies the benzonitrile (B105546) functional group as the immediate precursor to the benzimidamide moiety. This transformation is a robust and widely employed strategy in the synthesis of amidines. The key intermediate is therefore 2-chloro-6-(isopropylthio)benzonitrile .

Further disconnection of this key intermediate reveals two primary strategic pathways based on commercially available starting materials:

C-S Bond Formation Strategy: This approach begins with a dichlorinated benzene (B151609) ring, such as 2,6-dichlorobenzonitrile (B3417380) . The target thioether can be formed via a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms is selectively displaced by an isopropylthiolate nucleophile. This strategy offers excellent regiochemical control as the positions of the chlorine and nitrile groups are pre-defined.

C-Cl Bond Formation Strategy: An alternative route could start from a thioether-substituted precursor, such as 2-(isopropylthio)benzonitrile (B12610971) . The subsequent introduction of the chlorine atom at the ortho position would be required. However, this step presents significant regioselectivity challenges, as the isopropylthio group is a moderately activating ortho-, para-director, potentially leading to a mixture of products.

Considering the superior regiochemical control, the C-S bond formation strategy starting from a di-halogenated precursor is generally preferred for constructing the 1,2,3-trisubstituted pattern of the target molecule.

Novel Approaches to Halogenation and Thioether Formation in Substituted Benzenes

The formation of the aryl thioether bond is a critical step in the proposed synthesis. While classical methods exist, modern transition-metal-catalyzed cross-coupling reactions offer milder conditions, broader substrate scope, and higher efficiency. The synthesis of the key intermediate, 2-chloro-6-(isopropylthio)benzonitrile, from 2,6-dichlorobenzonitrile and propane-2-thiol can be achieved using various catalytic systems.

Palladium-based catalysts, often employed in Buchwald-Hartwig amination, are also effective for thioetherification. acsgcipr.org However, there is a significant drive to replace expensive platinum-group metals with more sustainable and cost-effective alternatives like copper, nickel, and zinc. acsgcipr.org Nickel catalysts, in particular, have shown great promise in activating the less reactive C-Cl bonds for C-S cross-coupling. nih.gov Zinc-catalyzed protocols are also emerging as a non-toxic and environmentally benign option. rsc.org

Below is a comparative table of catalytic systems applicable to the thioetherification of aryl chlorides.

Catalyst SystemLigandBaseTypical ConditionsAdvantagesReference
Palladium (e.g., Pd2(dba)3)tBuBrettPhosCs2CO330-55 °C, MeOHMild conditions, effective for challenging substrates. acs.org acs.org
Nickel (e.g., NiCl(allyl)(PMe2Ar'))Terphenyl-based phosphineNaOtBu100-120 °C, DMF/NMPEfficient for aryl chlorides, lower cost than Pd. nih.gov nih.gov
Copper (e.g., CuI)N,N'-dimethylethylenediamineK3PO4110 °C, DioxaneCost-effective, well-established for C-S coupling. acsgcipr.org
Zinc (e.g., Et2Zn)L-prolineNaOtBu80 °C, CH3CNNon-toxic, inexpensive, environmentally benign. rsc.org rsc.org

The choice of catalyst depends on factors such as cost, substrate reactivity, and functional group tolerance. For the synthesis of 2-chloro-6-(isopropylthio)benzonitrile, a nickel or zinc-based system could offer a sustainable and efficient alternative to palladium catalysis. nih.govrsc.org

Optimization of Imidamide Formation via Condensation and Cyclization Reactions

The final step in the synthesis is the conversion of the nitrile group of 2-chloro-6-(isopropylthio)benzonitrile into the benzimidamide. The Pinner reaction is the classical and most direct method for this transformation. wikipedia.org It involves the acid-catalyzed reaction of a nitrile with an alcohol (e.g., anhydrous ethanol) to form an imino ester salt, known as a Pinner salt. wikipedia.orgnrochemistry.com This intermediate is not typically isolated but is subsequently treated with ammonia (B1221849) to yield the desired amidine. nrochemistry.com

The mechanism proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol. The resulting Pinner salt is then susceptible to aminolysis.

Key Optimization Parameters for the Pinner Reaction:

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as any water present will hydrolyze the Pinner salt intermediate to form a carboxylic ester, reducing the yield of the desired amidine. nih.gov

Acid Catalyst: Gaseous hydrogen chloride is the traditional and most effective acid catalyst. The reaction is typically performed by bubbling dry HCl gas through a solution of the nitrile in anhydrous alcohol. nrochemistry.com

Temperature: The initial formation of the Pinner salt is often carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable salt from decomposing. wikipedia.org The subsequent ammonolysis may be performed at or slightly above room temperature. nrochemistry.com

Alternative modern methods are also being developed. For instance, copper-catalyzed protocols for the nucleophilic addition of amines to nitriles provide a transition-metal-mediated route to amidines under oxidative conditions. mdpi.com

The following table summarizes typical conditions for imidamide synthesis from nitriles.

MethodReagentsKey ConditionsAdvantages/DisadvantagesReference
Pinner Reaction1. Anhydrous Alcohol, Dry HCl (gas) 2. Ammonia (gas or solution)Strictly anhydrous; low temperature for salt formation.Well-established, direct conversion. Requires handling of corrosive HCl gas. wikipedia.orgnrochemistry.com
Lewis Acid PromotionAlcohol, TMSOTfMilder alternative to HCl for forming ester/imidate intermediate.Avoids gaseous HCl; may require stoichiometric Lewis acid. beilstein-journals.org
Copper-Catalyzed AdditionAmine, CuCl, Base (e.g., Cs2CO3), LigandRequires an oxidant (e.g., O2), elevated temperature (e.g., 100 °C).Broader substrate scope, avoids strong acids. More complex catalytic system. mdpi.com

Regioselective Synthesis of Substituted Benzene and Pyridine Derivatives

Achieving the correct 1,2,3-trisubstitution pattern on the benzene ring is a primary challenge in the synthesis of this compound. The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the ring. wikipedia.org

-Cl (Chloro group): This is a deactivating group due to its inductive electron-withdrawing effect (-I), yet it is an ortho-, para-director because its lone pairs can participate in resonance stabilization (+M) of the arenium ion intermediate. organicchemistrytutor.comyoutube.com

-S-iPr (Isopropylthio group): This is an activating group and an ortho-, para-director. The sulfur atom's lone pairs strongly donate electron density into the ring via resonance (+M effect). organicchemistrytutor.com

If one were to attempt a stepwise synthesis starting from a monosubstituted benzene, controlling the position of the second and third substituents would be difficult. For example, chlorination of 2-(isopropylthio)benzonitrile would likely yield a mixture of products with substitution at the para- and other ortho-positions. Therefore, the most reliable strategy to ensure the desired regiochemistry is to use a starting material where the relative positions of at least two key functional groups are already fixed, such as 2,6-dichlorobenzonitrile . This precursor dictates that the incoming isopropylthio group will substitute one of the chloro groups, leading exclusively to the desired 2-chloro-6-(isopropylthio) intermediate and avoiding isomeric byproducts. This approach bypasses the complexities of directing group effects in multiple substitution steps.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several key areas.

Catalyst Selection: The use of catalysts is inherently a green principle as it reduces energy consumption and waste. Moving from precious metal catalysts like palladium to those based on abundant, less toxic metals such as iron or zinc for the C-S coupling step represents a significant improvement in sustainability. rsc.org

Solvent Choice: Traditional syntheses often rely on polar aprotic solvents like DMF, which have associated health and environmental risks. Research into greener solvents is a major focus. For instance, cyclopentyl methyl ether (CPME) is being explored as a more sustainable alternative for various organic reactions, including amide bond formation. rsc.orgnih.gov In some cases, reactions can be designed to run in water or under solvent-free conditions, dramatically reducing solvent waste. researchgate.netmdpi.com

Atom Economy: The proposed synthetic route is relatively atom-economical. The Pinner reaction, for example, incorporates the majority of the atoms from the nitrile and ammonia into the final product. wikipedia.org Catalytic cross-coupling reactions are also designed to maximize the incorporation of starting materials into the product, minimizing stoichiometric waste. acsgcipr.org

Alternative Reagents: Enzymatic methods, such as those using lipases, are being developed for amide and amidine synthesis. nih.gov These biocatalytic approaches operate under mild conditions in green solvents and offer high selectivity, representing a frontier in sustainable chemical manufacturing. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Mechanistic Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Isopropylthio Benzimidamide

Nucleophilic and Electrophilic Reactivity of the Benzimidamide Core

The benzimidamide functional group, also known as a benzenecarboximidamide, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement confers a dualistic reactivity profile, allowing it to act as both a nucleophile and an electrophile.

Nucleophilic Character: The nucleophilicity of the benzimidamide core originates from the lone pairs of electrons on the two nitrogen atoms. These nitrogen centers can donate their electron pairs to electrophiles, including protons, making benzamidines basic compounds. masterorganicchemistry.com The specific nitrogen that acts as the primary nucleophile can depend on steric factors and the electronic environment. The amino (-NH2) group is generally more nucleophilic than the imino (=NH) group. This nucleophilicity is fundamental to its ability to act as a ligand in coordination chemistry and to initiate reactions with various electrophilic species.

Electrophilic Character: Conversely, the imine carbon atom of the benzimidamide group is electrophilic. It is bonded to two electronegative nitrogen atoms, which withdraw electron density, rendering the carbon susceptible to attack by nucleophiles. pearson.com The electrophilicity of this carbon is significantly enhanced upon protonation or coordination of the nitrogen atoms to a Lewis acid. This activation facilitates addition-elimination reactions at the imidamide carbon, which are crucial for the formation of various derivatives.

Role of Chlorine and Isopropylthio Substituents in Directing Chemical Transformations

The reactivity of the benzene (B151609) ring and the benzimidamide moiety in 2-Chloro-6-(isopropylthio)benzimidamide is significantly modulated by the electronic and steric properties of the chloro and isopropylthio substituents. These groups influence the electron density distribution within the aromatic ring and can sterically hinder the approach of reactants.

Electronic Effects:

Isopropylthio (-S-iPr): The sulfur atom of the isopropylthio group is less electronegative than chlorine and possesses lone pairs of electrons that can be delocalized into the aromatic ring via resonance (+M effect). This effect increases the electron density of the ring, particularly at the ortho and para positions, thus activating the ring towards electrophilic attack. The inductive effect (-I) of the alkylthio group is weaker than its resonance effect. masterorganicchemistry.com

Steric Effects: Both substituents introduce steric hindrance, which can influence the regioselectivity of reactions. numberanalytics.comnumberanalytics.com The bulky isopropylthio group, in particular, can impede reactions at the adjacent C5 position. Similarly, the chlorine atom presents a steric barrier at the C3 position. youtube.com

Reaction Kinetics and Thermodynamics of Derivative Formation

The rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving this compound are dictated by the stability of intermediates and products, as well as the energy barriers to their formation.

Reaction Kinetics: The kinetics of derivative formation are governed by the activation energy (Ea) of the rate-determining step. youtube.com For electrophilic aromatic substitution, the stability of the carbocation intermediate (sigma complex) is key.

Activating groups like the isopropylthio group stabilize the carbocation intermediate through resonance, lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com

Deactivating groups like chlorine destabilize the carbocation, increasing the activation energy and slowing the reaction. masterorganicchemistry.com

Steric hindrance can raise the activation energy by preventing the optimal geometry for the transition state, thereby slowing the reaction rate at sterically crowded positions. youtube.com

Thermodynamics: The thermodynamic aspect of a reaction is determined by the change in Gibbs Free Energy (ΔG), which reflects the relative stability of the products compared to the reactants. youtube.com The formation of thermodynamically stable products is favored. Steric repulsion in a product molecule can decrease its stability. For instance, substitution at a sterically hindered position might be kinetically slow and could also lead to a thermodynamically less stable product.

The following interactive table provides a qualitative prediction of the relative rates of electrophilic substitution at different positions on the aromatic ring of this compound, based on the combined electronic and steric effects of the substituents.

Position on RingRelative Rate (Predicted)Primary Justification
C3LowOrtho to deactivating Cl; Meta to activating S-iPr; Steric hindrance from Cl.
C4HighPara to deactivating Cl; Ortho to activating S-iPr; Favorable electronic effects.
C5ModerateOrtho to deactivating Cl; Para to activating S-iPr; Significant steric hindrance from S-iPr.

Studies on Ligand Binding and Coordination Chemistry Involving the Benzimidamide Unit

The benzimidamide moiety is an effective ligand for metal ions due to the presence of two nitrogen donor atoms. wikipedia.org This allows it to participate in the formation of coordination compounds, acting as a monodentate or, more commonly, a bidentate chelating ligand.

Coordination Modes: When acting as a bidentate ligand, the two nitrogen atoms of the benzimidamide group can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelating behavior is a common feature in the coordination chemistry of related benzamidine (B55565) and benzimidazole (B57391) derivatives. nih.gov The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Ligand Binding: Benzamidine derivatives are well-known for their ability to act as competitive inhibitors of serine proteases, such as trypsin. nih.gov They achieve this by binding to the enzyme's active site, mimicking the natural substrate. The positively charged amidinium group forms strong interactions with negatively charged residues (e.g., aspartate) in the specificity pocket of the enzyme. Given this precedent, it is plausible that this compound could exhibit similar bioactivity and bind to the active sites of relevant enzymes. The substituents on the benzene ring would influence the binding affinity and selectivity by establishing additional hydrophobic or steric interactions within the binding pocket.

Degradation Pathways and Stability Under Varied Chemical Conditions

The stability of this compound is dependent on the chemical environment, particularly pH, temperature, and the presence of oxidizing or reducing agents. Several degradation pathways can be predicted based on the constituent functional groups.

Hydrolysis: The imidamide functional group is susceptible to hydrolysis, which can be catalyzed by acid or base. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the electrophilic imine carbon. This would likely lead to the formation of 2-chloro-6-(isopropylthio)benzamide as an initial product, which could be further hydrolyzed to 2-chloro-6-(isopropylthio)benzoic acid under more vigorous conditions. The stability of amidine derivatives is known to be pH-dependent, with maximum stability often observed around neutral pH. nih.gov

Oxidation: The isopropylthio group is prone to oxidation. The sulfur atom can be oxidized by common oxidizing agents (e.g., hydrogen peroxide, peroxy acids) to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone.

2-Chloro-6-(isopropylsulfinyl)benzimidamide (Sulfoxide)

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under certain reductive conditions, for example, by catalytic hydrogenation. This would result in the formation of 6-(isopropylthio)benzimidamide.

Theoretical and Computational Chemistry Applications in the Study of 2 Chloro 6 Isopropylthio Benzimidamide

Quantum Chemical Calculations of Electronic Structure and Bonding

There are no specific studies available that detail the quantum chemical calculations for 2-Chloro-6-(isopropylthio)benzimidamide. Such calculations would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine the molecule's electronic structure, bond lengths, bond angles, and charge distribution. This information is fundamental to understanding its reactivity and physical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Similarly, the conformational landscape and intermolecular interaction profile of this compound have not been explored through molecular dynamics simulations in any publicly accessible research. These simulations would provide a dynamic view of the molecule's behavior over time, revealing its preferred shapes and how it interacts with other molecules, which is crucial for applications such as drug design and materials science.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry) for Advanced Structural Elucidation

While computational methods are frequently used to predict spectroscopic data to aid in the structural elucidation of new compounds, no such predictive studies for the NMR, IR, or mass spectrometry signatures of this compound have been published.

Computational Design of Novel Derivatives and Reaction Pathways

The rational design of new derivatives of this compound and the computational exploration of its potential reaction pathways remain unexplored areas of research. This type of in silico investigation is vital for identifying new compounds with potentially enhanced properties or for optimizing synthetic routes.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemicals based on their molecular structure. The development of QSRR models for the chemical transformations of this compound has not been undertaken, as this would require a dataset of related compounds with known reactivity data, which is not available.

Exploration of Structure Reactivity Relationships Sar in 2 Chloro 6 Isopropylthio Benzimidamide Analogues and Derivatives

Impact of Substituent Modifications on Benzimidamide Reactivity Profiles

The reactivity of benzimidamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electron density, lipophilicity, and steric environment of the amidine functional group, thereby modulating its reactivity.

The reactivity of benzimidamide analogues with different substituents can be systematically compared. The following table illustrates the expected qualitative impact of various substituents on the reactivity of the benzimidamide core, based on general principles of organic chemistry.

Substituent at Ortho/Para PositionElectronic EffectExpected Impact on Reactivity Towards Nucleophiles
-NO₂Electron-withdrawingIncrease
-CNElectron-withdrawingIncrease
-ClElectron-withdrawingIncrease
-HNeutralBaseline
-CH₃Electron-donatingDecrease
-OCH₃Electron-donatingDecrease
-N(CH₃)₂Strongly electron-donatingSignificant Decrease

Positional Isomerism and Its Influence on Electronic and Steric Properties

Positional isomerism, the differential placement of substituents on the benzene (B151609) ring, has a marked effect on the electronic and steric properties of 2-Chloro-6-(isopropylthio)benzimidamide analogues. The relative positions of the chloro and isopropylthio groups can significantly alter the molecule's conformation, dipole moment, and interaction with other molecules.

For example, moving the chloro group from the 2-position to the 4-position would drastically change the steric hindrance around the amidine group. The ortho-positioning of both the chloro and isopropylthio groups in the parent molecule creates a sterically crowded environment, which can influence the accessibility of the amidine for reactions.

The following table summarizes the expected qualitative differences in properties between two hypothetical positional isomers of this compound.

PropertyThis compound4-Chloro-2-(isopropylthio)benzimidamide
Steric Hindrance at AmidineHighModerate
Intramolecular Hydrogen Bonding PotentialPossible between amidine and ortho-substituentsLess likely
Dipole MomentExpected to be significantExpected to differ
Reactivity of Amidine GroupPotentially hinderedPotentially more accessible

Strategic Derivatization for Enhanced Chemical Functionality

Strategic derivatization of this compound can be employed to enhance its chemical functionality for specific applications. Modifications can be targeted at the amidine group, the aromatic ring, or the isopropylthio moiety.

Derivatization of the amidine group, for instance by N-acylation or N-alkylation, can modulate its basicity and nucleophilicity. This can be a key strategy for creating prodrugs or for fine-tuning the molecule's interaction with biological targets. The synthesis of N-substituted benzamides has been explored to modify properties like lipophilicity. nih.gov

Modifications to the isopropylthio group could involve oxidation to the corresponding sulfoxide (B87167) or sulfone. These transformations would significantly alter the electronic properties of the substituent, making it strongly electron-withdrawing, and thereby increasing the electrophilicity of the aromatic ring.

Furthermore, additional functional groups could be introduced onto the aromatic ring to enable new reactions or interactions. For example, the introduction of a hydroxyl or amino group could provide a handle for further conjugation or for forming hydrogen bonds.

Comparative Analysis of Benzimidamide vs. Related Aromatic Amidine Systems

Benzimidamides are part of a larger class of aromatic amidines, and their properties can be better understood through comparison with related systems. Aromatic amidines, in general, are known for their ability to engage in various biological and chemical interactions. nih.gov

Compared to simpler benzamidines without the ortho-chloro and -isopropylthio substituents, this compound is expected to have a lower pKa due to the electron-withdrawing nature of the chlorine atom. The steric bulk of the ortho substituents may also influence its ability to bind to planar recognition sites.

When compared to other aromatic amidine systems, such as those based on different heterocyclic cores, the benzimidamide scaffold provides a specific geometric and electronic framework. For instance, bis-benzimidazole diamidine analogues have shown potent antibacterial activities, highlighting the importance of the aromatic system in mediating biological effects. nih.gov The presence of the sulfur atom in the isopropylthio group also offers a unique feature not present in many other benzamidine (B55565) derivatives, potentially influencing its metabolic profile and target interactions.

The following table provides a comparative overview of different aromatic amidine systems.

Amidine SystemKey Structural FeatureExpected Properties
Unsubstituted BenzamidineSimple phenyl ringHigher basicity, less steric hindrance
This compoundOrtho-chloro and -isopropylthio groupsLower basicity, high steric hindrance, specific electronic profile
NaphthamidineNaphthalene coreExtended aromatic system, potential for pi-stacking interactions
Bis-benzimidazolesTwo linked benzimidazole (B57391) rings with amidine functionalitiesOften exhibit potent biological activity, potential for chelation

Investigation of Molecular Interactions and Target Engagement Mechanisms of 2 Chloro 6 Isopropylthio Benzimidamide in Model Systems

In Vitro Receptor Binding Assays and Enzyme Inhibition Studies in Non-Human Models

Currently, there are no publicly available research articles or reports detailing in vitro receptor binding assays or enzyme inhibition studies conducted specifically on 2-Chloro-6-(isopropylthio)benzimidamide in non-human models. Such studies would be crucial in identifying the molecular targets of this compound. Typically, these assays involve testing the compound against a panel of known receptors and enzymes to determine its binding affinity and inhibitory potency. The absence of this data means that the specific proteins that this compound interacts with, and its potential to modulate their function, have not been characterized.

Biophysical Characterization of Protein-Ligand Interactions (e.g., using purified proteins)

There is no specific information available from biophysical studies characterizing the interaction between this compound and any purified proteins. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are standard methods used to elucidate the precise binding mode, affinity, and thermodynamics of a ligand interacting with its protein target. Without such studies, the molecular details of how this compound might bind to a biological target remain unknown.

Cellular Uptake and Subcellular Distribution Studies in Non-Human Cellular Models

No studies detailing the cellular uptake and subcellular distribution of this compound in non-human cellular models have been found in the available literature. Research in this area would typically involve treating cells with a labeled version of the compound and using techniques like fluorescence microscopy or cell fractionation followed by analytical methods to determine how efficiently the compound enters cells and where it localizes within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm). This information is vital for understanding whether the compound can reach its potential intracellular targets.

Elucidation of Molecular Mechanisms of Action in Prokaryotic or Eukaryotic Model Biological Systems (e.g., microbial, plant, insect, in vitro enzymatic pathways)

The molecular mechanism of action for this compound in any prokaryotic or eukaryotic model system has not been described in published research. Elucidating the mechanism of action would involve a combination of genetic and biochemical approaches to identify the specific biological pathways perturbed by the compound. For instance, in a microbial system, this could involve identifying resistant mutants to pinpoint the drug's target. In eukaryotic systems, techniques like transcriptomics or proteomics could reveal changes in gene or protein expression profiles upon treatment with the compound, offering clues to its mode of action.

Development of Molecular Probes for Investigating Biological Pathways

There is no indication in the scientific literature of the development of molecular probes derived from this compound. Such probes, which could be fluorescently labeled or biotinylated versions of the parent compound, are instrumental in target identification and for studying the compound's engagement with its target in a cellular context. The synthesis and application of such tools would be a subsequent step following the initial identification of a biological target and mechanism of action.

Advanced Analytical Techniques and Spectroscopic Characterization for 2 Chloro 6 Isopropylthio Benzimidamide Research

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 2-Chloro-6-(isopropylthio)benzimidamide. By providing a highly accurate mass-to-charge ratio (m/z) measurement, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₃ClN₂S), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, thereby confirming the compound's elemental composition. Furthermore, the isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), would provide a characteristic signature, further substantiating the compound's identity.

In addition to structural confirmation, HRMS is a powerful technique for impurity profiling. Its high sensitivity and resolution enable the detection and identification of low-level impurities that may arise from starting materials, side reactions, or degradation products. By analyzing the mass spectrum for unexpected ions, researchers can identify and quantify these impurities, which is critical for ensuring the compound's purity and for understanding the reaction pathways.

Table 1: Illustrative HRMS Data for this compound

ParameterExpected DataPurpose
Theoretical Mass Calculated based on the elemental formula (C₁₀H₁₃ClN₂S)Reference for mass accuracy determination.
Measured Mass Experimentally determined m/z valueConfirms elemental composition.
Mass Accuracy Difference between theoretical and measured mass (in ppm)A low ppm error provides high confidence in the assigned formula.
Isotopic Pattern Characteristic pattern due to ³⁵Cl/³⁷Cl and sulfur isotopesProvides further confirmation of the presence of these elements.

Advanced NMR Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, a suite of advanced NMR experiments would provide a wealth of information about its atomic connectivity and spatial arrangement.

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra would confirm the presence of the different types of protons and carbons in the molecule, respectively. The chemical shifts, integration values (for ¹H), and coupling patterns would provide initial evidence for the proposed structure, including the aromatic ring, the isopropyl group, and the imidamide functionality.

To gain deeper insights, two-dimensional (2D) NMR techniques are employed. Experiments like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign protons on the aromatic ring and within the isopropyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range two- and three-bond correlations. These correlations are crucial for unambiguously assembling the molecular framework, for instance, by connecting the isopropyl group to the sulfur atom and the sulfur to the benzene (B151609) ring.

Solid-State NMR could also be utilized to study the compound in its crystalline form, providing information about its conformation and packing in the solid state, which can differ from its solution-state structure.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

X-ray crystallography, specifically single-crystal X-ray diffraction, stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure of this compound. researchgate.net

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. For structurally related compounds, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, X-ray diffraction has been successfully used to determine their molecular geometry. nih.gov This technique would not only confirm the connectivity of the atoms in this compound but also reveal its solid-state conformation.

Furthermore, X-ray crystallography provides valuable insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice. nih.gov Understanding these interactions is important for comprehending the physical properties of the compound, such as its melting point and solubility.

Table 2: Illustrative Data from X-ray Crystallography

ParameterInformation ProvidedSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry operations of the unit cell.
Unit Cell Dimensions a, b, c, α, β, γDefines the size and shape of the unit cell.
Bond Lengths (Å) Precise distances between bonded atomsConfirms the nature of the chemical bonds.
Bond Angles (°) Angles between adjacent bondsDefines the local geometry of the molecule.
Intermolecular Interactions e.g., Hydrogen bond distances and anglesExplains the crystal packing and influences physical properties.

Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a separation method can be developed to resolve the target compound from any impurities or byproducts. The purity of the sample can then be determined by integrating the peak area of the main compound relative to the total peak area.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool, especially for volatile and thermally stable compounds. It allows for the separation and identification of components in a mixture.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity checks. nih.gov

Capillary electrophoresis is another high-resolution separation technique that could be applied, separating molecules based on their charge-to-size ratio in an electric field. This method can be particularly useful for analyzing charged or highly polar compounds.

Application of Vibrational Spectroscopy (Raman, IR) for Bond Analysis and Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying the functional groups present in this compound.

The IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. For instance, one would expect to see N-H stretching vibrations from the imidamide group, C=N stretching, C-H stretching from the aromatic and isopropyl groups, and vibrations associated with the C-Cl and C-S bonds.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. The combination of both techniques can provide a more complete vibrational profile of the molecule. The analysis of vibrational spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies that can be compared to the experimental data to aid in the assignment of the observed bands. nih.govnih.gov

Table 3: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupType of VibrationExpected Wavenumber Range (cm⁻¹)
N-H (Imidamide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=N (Imidamide)Stretching1640 - 1690
C=C (Aromatic)Stretching1450 - 1600
C-SStretching600 - 800
C-ClStretching600 - 800

Future Research and Untapped Potential of this compound

The unique structural features of this compound, a molecule combining a halogenated aromatic ring, a thioether linkage, and a benzimidamide core, position it as a compound of significant interest for a variety of unexplored chemical applications. While specific research on this compound is nascent, its constituent functional groups suggest promising avenues for future investigation in materials science, catalysis, sustainable chemistry, and chemical biology. This article explores the prospective research directions that could unlock the full potential of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-(isopropylthio)benzimidamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Statistical Design of Experiments (DOE): Use factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design reduces experimental runs while identifying critical interactions between variables .
  • Computational Screening: Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and energy barriers. Tools like COMSOL Multiphysics integrate reaction simulations to narrow down optimal conditions .
  • Validation: Cross-validate computational predictions with small-scale lab experiments, prioritizing conditions with the highest yield and lowest side-product formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions and purity. Software-assisted peak deconvolution improves accuracy in complex spectra .
  • High-Performance Liquid Chromatography (HPLC): Pair with mass spectrometry (LC-MS) for purity analysis. Gradient elution protocols optimize separation of structurally similar byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How can computational chemistry predict reaction mechanisms involving this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Path Search: Apply DFT-based transition state analysis (e.g., using Gaussian or ORCA) to map intermediates and activation energies. Compare computed barriers with experimental kinetic data .
  • Solvent Effects: Use continuum solvation models (e.g., COSMO-RS) to simulate solvent polarity’s impact on reaction rates and selectivity .
  • Validation: Cross-check computational results with isotopic labeling experiments (e.g., ¹⁸O tracing) to confirm proposed mechanisms .

Q. How should researchers address contradictory biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Standardization: Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables. Use robotic liquid handlers to minimize human error .
  • Statistical Validation: Apply ANOVA or Tukey’s HSD test to compare activity across assays. Identify outliers through residual analysis .
  • Multi-Method Confirmation: Validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays for cytotoxicity) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Fate and Transport Modeling: Use EPI Suite or AOPWIN to predict biodegradation half-lives and soil adsorption coefficients (Koc) .
  • Microcosm Experiments: Simulate environmental conditions (e.g., UV exposure, microbial activity) to track degradation pathways via LC-MS/MS .
  • Ecotoxicology: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) following OECD guidelines, with dose-response modeling .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., isopropylthio → methylthio) using parallel synthesis or combinatorial chemistry .
  • QSAR Modeling: Train machine learning models (e.g., random forest, SVM) on biological activity data to identify critical molecular descriptors (e.g., logP, polar surface area) .
  • Crystallography: Resolve X-ray structures of ligand-target complexes to validate SAR hypotheses at atomic resolution .

Data Contradiction Analysis Framework

Q. How to resolve discrepancies between computational predictions and experimental data for this compound?

Methodological Answer:

  • Error Source Identification: Check force field parameters in simulations (e.g., improper torsion terms) and experimental purity (>95% by HPLC) .
  • Sensitivity Analysis: Vary computational inputs (e.g., solvent dielectric constant) to assess robustness of predictions .
  • Collaborative Validation: Share raw data and code via platforms like GitHub for peer review and reproducibility checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.